molecular formula C21H23ClN2O4S B2578616 1-(4-chlorophenyl)-4-(2-methoxyphenethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide CAS No. 1040716-24-2

1-(4-chlorophenyl)-4-(2-methoxyphenethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide

Cat. No. B2578616
CAS RN: 1040716-24-2
M. Wt: 434.94
InChI Key: NRAVIPCMUUVSPL-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-4-(2-methoxyphenethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide is a useful research compound. Its molecular formula is C21H23ClN2O4S and its molecular weight is 434.94. The purity is usually 95%.
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Scientific Research Applications

Molecular Docking and Quantum Chemical Calculations

Studies have utilized molecular docking and quantum chemical calculations to investigate the molecular structure, vibrational spectra, and potential energy distribution of compounds with structural elements akin to the query chemical. Such methodologies can be applied to predict the biological activity and interactions of novel compounds, offering insights into their potential as therapeutic agents or biological probes (A. Viji et al., 2020).

Termination Reactions in Polymer Synthesis

Research on termination reactions using thiophene Grignard reagents in the synthesis of polymers like poly(3-hexylthiophene) illustrates how substituents affect the polymerization process and the properties of the resulting polymers. This approach is significant for designing materials with tailored electrical, optical, or mechanical properties for applications in electronics, coatings, and biotechnology (Koji Takagi et al., 2017).

Crystal Structure Analysis for Drug Design

The synthesis and crystal structure analysis of compounds, including those with pyrazole and thiophene moieties, inform drug design and development processes. Understanding the molecular arrangement, hydrogen bonding, and intermolecular interactions through X-ray crystallography aids in predicting the biological activity and optimizing the pharmacokinetic and pharmacodynamic profiles of potential therapeutic agents (Shide Shen et al., 2010).

Synthesis and Characterization of Novel Compounds

The synthesis and subsequent characterization of novel compounds, exploring their photophysical, electrochemical, and biological properties, underpin the development of new materials for applications ranging from optoelectronics to medicine. Techniques such as NMR spectroscopy, mass spectrometry, and computational chemistry are essential tools in this endeavor, enabling the elucidation of compound structures, reaction mechanisms, and interaction potentials (Zeinab Faghih et al., 2018).

properties

IUPAC Name

4-(4-chlorophenyl)-1-[2-(2-methoxyphenyl)ethyl]-6,6-dioxo-4a,5,7,7a-tetrahydro-2H-thieno[3,4-b]pyrazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O4S/c1-28-20-5-3-2-4-15(20)10-11-23-12-21(25)24(17-8-6-16(22)7-9-17)19-14-29(26,27)13-18(19)23/h2-9,18-19H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRAVIPCMUUVSPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCN2CC(=O)N(C3C2CS(=O)(=O)C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-4-(2-methoxyphenethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide

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